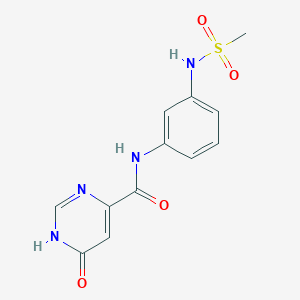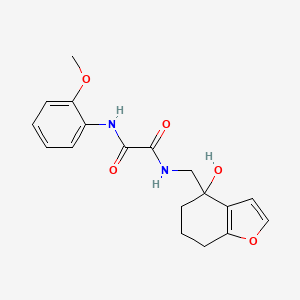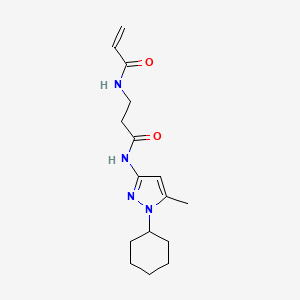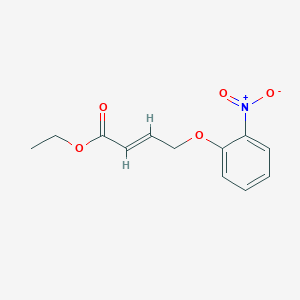![molecular formula C9H11BrFNO B2926582 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}ethan-1-ol CAS No. 1152542-79-4](/img/structure/B2926582.png)
2-{[(3-Bromo-4-fluorophenyl)methyl]amino}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-{[(3-Bromo-4-fluorophenyl)methyl]amino}ethan-1-ol” is a chemical compound with the molecular formula C9H11BrFNO . It is used in pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by its molecular formula C9H11BrFNO . Unfortunately, the specific 3D structure is not available in the resources I have.Scientific Research Applications
Organic Synthesis and Medicinal Chemistry Applications
Synthesis of Anticancer Drugs : The amino acetate functionalized Schiff base organotin(IV) complexes, derived from structurally related amino alcohols, have been synthesized and characterized for their in vitro cytotoxicity against various human tumor cell lines, demonstrating potential as anticancer drugs (Basu Baul et al., 2009). These findings suggest that derivatives of 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}ethan-1-ol could be explored for anticancer properties.
HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors : The synthesis of the HIV-1 non-nucleoside reverse transcriptase inhibitor DPC 963 using an efficient chiral moderator derived from related compounds demonstrates the potential of such amino alcohols in the development of antiviral drugs (Kauffman et al., 2000).
Materials Science and Chemical Sensing
- Fluorescent Sensors for Metal Ions : Compounds like 6-amino-5-(((2-hydroxynaphthalen-1-yl)methylene)amino)-2-mercaptopyrimidin-4-ol have been used for the selective recognition of aluminum ions, demonstrating the utility of structurally similar amino alcohols in the design of fluorescent sensors for metal ion detection (Yadav & Singh, 2018). This indicates that derivatives of this compound could be useful in developing new fluorescent sensors.
Properties
IUPAC Name |
2-[(3-bromo-4-fluorophenyl)methylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFNO/c10-8-5-7(1-2-9(8)11)6-12-3-4-13/h1-2,5,12-13H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSXZVRYCZKBEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CNCCO)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(5-Methyl-3,6-dihydro-2H-pyridine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2926499.png)


![5-[[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2926504.png)
![4-[2-(4-Amino-3-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-nitroaniline](/img/structure/B2926506.png)






![Methyl 2-[2-(methylamino)acetamido]benzoate hydrochloride](/img/structure/B2926518.png)

![(E)-9-(styrylsulfonyl)-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B2926521.png)
